molecular formula C10H13N5O2S2 B2540464 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014047-21-2

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2540464
CAS RN: 1014047-21-2
M. Wt: 299.37
InChI Key: LPBOZISBWRPKEQ-UHFFFAOYSA-N
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Description

The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical entity that appears to be related to the field of organic chemistry, specifically involving heterocyclic compounds such as pyrazoles and thiadiazoles. These types of compounds are often explored for their potential applications in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds, such as 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, involves the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol . This suggests that the synthesis of this compound might also involve a similar approach, possibly starting from a thiadiazole derivative and incorporating the pyrazole moiety through a condensation reaction with an appropriate hydrazine.

Molecular Structure Analysis

The molecular structure of compounds in this class typically includes multiple heterocyclic rings, such as pyrazole and thiadiazole, which are known for their electronic properties. The presence of substituents like the methoxy group and the ethylthio moiety can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided data, related compounds have been shown to undergo further chemical transformations. For instance, 5-amino-N-aryl-1H-pyrazoles can react with acetylacetone or 2-(4-methoxybenzylidene)malononitrile to yield pyrazolo[1,5-a]pyrimidine derivatives . Such reactivity could be indicative of the potential for this compound to participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as N-ethoxycarbonylpyrene- and perylene thioamides, have been studied. These compounds display fluorescence in DMSO solutions with a range of 412–672 nm and quantum yields of 0.1–0.88 . They also exhibit solvatochromism, which suggests that emission originates from intramolecular charge transfer (ICT) excited states . Although the exact properties of this compound are not provided, it is likely that it may also exhibit similar photophysical properties due to the presence of the heterocyclic and electron-donating groups.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various synthetic approaches have been developed for similar compounds, demonstrating the versatility in connecting pyrazole and thiadiazole units through amido bonds to produce compounds with potential biological activities. For instance, ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate was synthesized using a one-pot reaction method, leading to the production of new compounds with yields up to 50% (A. Yue et al., 2010).
  • Chemical Structures and Characterization : The synthesized compounds are typically characterized by elemental analysis, IR, and 1H NMR spectroscopies, ensuring their structural integrity and confirming the successful synthesis of the desired chemical entities.

Biological Activities

  • Inhibitory Activities : Compounds incorporating pyrazoline and thiadiazoline heterocycles have been developed to inhibit different isoforms of nitric oxide synthase, with certain derivatives showing preference towards specific isoforms, indicating potential therapeutic applications (Fabio Arias et al., 2018).
  • Anticancer Properties : New derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing the potential for anticancer applications (Ashraf S. Hassan et al., 2014).
  • Molluscicidal Properties : Certain thiazolo[5,4-d]pyrimidines have shown activity against the intermediate host of schistosomiasis, indicating their potential use in controlling the spread of this parasitic disease (K. El-bayouki et al., 1988).
  • Fungicidal Activity : Some pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) were synthesized and found to have higher fungicidal activity against Rhizoctonia solani, a major disease of rice in China, highlighting their potential in agricultural applications (H. Chen et al., 2000).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. Based on its functional groups, it could potentially be harmful if ingested or if it comes into contact with the skin or eyes .

Future Directions

The future research directions for this compound would depend on its intended applications. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S2/c1-4-18-10-13-12-9(19-10)11-7(16)6-5-15(2)14-8(6)17-3/h5H,4H2,1-3H3,(H,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBOZISBWRPKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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